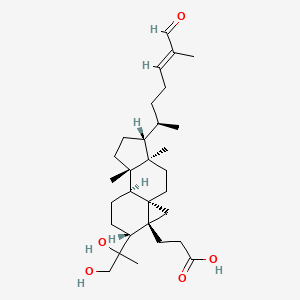![molecular formula C26H24Cl2CoP2 B1173907 [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii) CAS No. 18496-01-6](/img/new.no-structure.jpg)
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]CoCl_2). It is commonly used as a catalyst in various chemical reactions due to its ability to facilitate regio- and stereoselective transformations. The compound is characterized by its green color and is typically stored under inert gas to prevent degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile or ethanol.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) species.
Substitution: Various cobalt(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding metalloenzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) involves the coordination of the cobalt center with various substrates, facilitating their transformation through catalytic cycles. The compound acts as a Lewis acid, activating substrates by coordinating to electron-rich sites and stabilizing transition states. This enhances the rate of chemical reactions and allows for selective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloronickel(II)
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloropalladium(II)
- [1,1′-Bis(Diphenyphosphino)Ferrocene]Dichloropalladium(II)
Uniqueness
Compared to similar compounds, [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) exhibits unique catalytic properties, particularly in hydrovinylation and cross-coupling reactions. Its ability to facilitate regio- and stereoselective transformations makes it a valuable catalyst in organic synthesis. Additionally, the cobalt center provides distinct reactivity patterns compared to nickel and palladium analogs .
Eigenschaften
CAS-Nummer |
18496-01-6 |
|---|---|
Molekularformel |
C26H24Cl2CoP2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)


